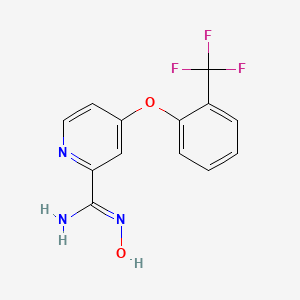
N-Hydroxy-4-(2-trifluoromethylphenoxy)-pyridine-2-carboxamidine
Vue d'ensemble
Description
“N-Hydroxy-4-(2-trifluoromethylphenoxy)-pyridine-2-carboxamidine” is a chemical compound that contains several functional groups. These include an hydroxy group (–OH), a pyridine ring, a carboxamidine group (–C(=NH)NH2), and a trifluoromethyl group (–CF3). The presence of these functional groups can give the compound unique chemical and physical properties.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific information, it’s difficult to provide a detailed synthesis analysis. However, the trifluoromethyl group could potentially be introduced using techniques described in the field of radical trifluoromethylation1.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a pyridine ring suggests that the compound may exhibit aromaticity, which could affect its reactivity and stability.Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the hydroxy group might make the compound a good nucleophile, while the trifluoromethyl group could potentially make the compound more electrophilic.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of a pyridine ring could potentially make the compound aromatic and planar, which could affect its solubility, melting point, and other properties.Applications De Recherche Scientifique
Biologically Significant Pyrimidine Appended Optical Sensors
Compounds containing heteroatoms such as N-hydroxy-pyridine carboxamidines are significant in organic chemistry due to their versatility in forming coordination and hydrogen bonds, making them excellent candidates for the synthesis of optical sensors and biological applications. Pyrimidine derivatives, in particular, have been utilized as exquisite sensing materials due to their ability to interact with various biological targets, demonstrating the broad applicability of these compounds in creating sensitive and selective detection systems for biological and chemical analytes (Jindal & Kaur, 2021).
Heterocyclic N-oxide Molecules in Organic Synthesis and Drug Applications
Heterocyclic N-oxide derivatives, sharing a functional resemblance with the compound of interest, have showcased a wide array of functionalities in organic synthesis, catalysis, and drug development. Their ability to form metal complexes and act as catalysts in asymmetric synthesis highlights their importance in creating novel therapeutic agents with potential anticancer, antibacterial, and anti-inflammatory activities. These findings suggest the untapped potential of N-hydroxy-4-(2-trifluoromethylphenoxy)-pyridine-2-carboxamidine in medicinal chemistry and drug development (Li et al., 2019).
Hydroxypyridinone Complexes with Metals
Hydroxypyridinones, similar in their binding capabilities to metals as the N-hydroxy functional group in the compound of interest, have been explored for their efficient chelating properties, particularly with aluminum and iron. These compounds' ability to form stable complexes with metals positions them as potential candidates for medical applications, including treatment for metal overload conditions. This research underscores the importance of exploring the chelating properties of N-hydroxy-4-(2-trifluoromethylphenoxy)-pyridine-2-carboxamidine for potential biomedical applications (Santos, 2002).
Tautomerism and Molecular Interaction Studies
Studies on nucleic acid bases and related compounds demonstrate the significance of tautomeric equilibria and molecular interactions in determining biological activity and stability. These studies, focusing on pyrimidine and purine bases, reveal how slight modifications in the structure can significantly impact tautomeric stability and, consequently, biological function. This research highlights the potential for investigating N-hydroxy-4-(2-trifluoromethylphenoxy)-pyridine-2-carboxamidine in the context of nucleic acid interactions and its implications for drug design and molecular biology (Person et al., 1989).
Safety And Hazards
Without specific information, it’s difficult to comment on the safety and hazards associated with this compound. However, like all chemicals, it should be handled with appropriate safety precautions.
Orientations Futures
The future directions for research on this compound would depend on its properties and potential applications. For example, if it shows promise as a pharmaceutical compound, future research might focus on optimizing its synthesis, studying its mechanism of action, and conducting clinical trials.
Propriétés
IUPAC Name |
N'-hydroxy-4-[2-(trifluoromethyl)phenoxy]pyridine-2-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3O2/c14-13(15,16)9-3-1-2-4-11(9)21-8-5-6-18-10(7-8)12(17)19-20/h1-7,20H,(H2,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PABMGVQZFAMCAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)OC2=CC(=NC=C2)C(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(F)(F)F)OC2=CC(=NC=C2)/C(=N/O)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Hydroxy-4-(2-trifluoromethylphenoxy)-pyridine-2-carboxamidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,6,7,8-Tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one](/img/structure/B1417645.png)
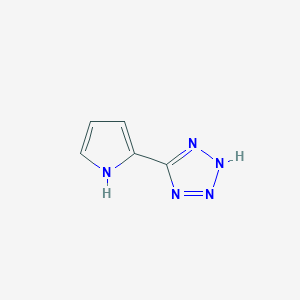
![Ethyl 5-ethyl-4-hydroxypyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1417647.png)
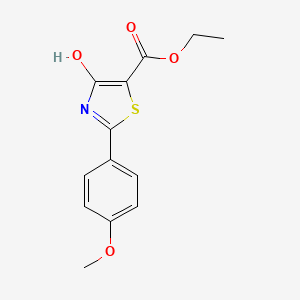

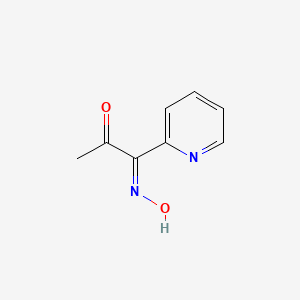
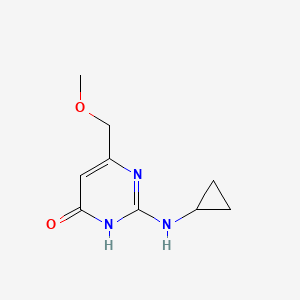
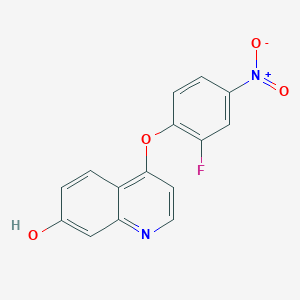
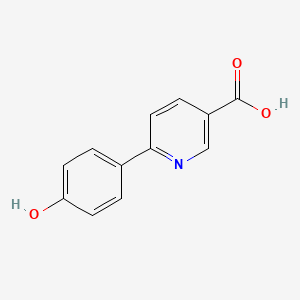
![1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B1417659.png)
![6-(tert-Butyl)-1H-imidazo[1,2-b]pyrazol-2(3H)-one](/img/structure/B1417661.png)
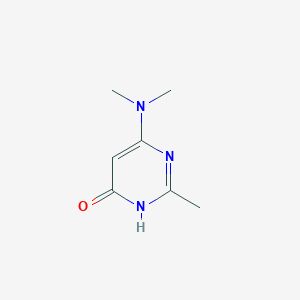
![2-(2-Hydroxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B1417666.png)
